5-Iodouridine
Overview
Description
1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and an iodopyrimidine moiety
Preparation Methods
The synthesis of 5-Iodouridine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the iodopyrimidine moiety: This step involves the iodination of a pyrimidine derivative, followed by its attachment to the tetrahydrofuran ring.
The reaction conditions for these steps may vary, but they generally involve the use of specific reagents and catalysts to facilitate the desired transformations
Chemical Reactions Analysis
1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of deiodinated or reduced pyrimidine derivatives.
Substitution: The iodine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of substituted pyrimidine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to nucleic acid analogs and their interactions with biological molecules.
Industry: It may be used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Iodouridine involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic natural nucleosides and interfere with nucleic acid synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione .
- N-(1-(3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide .
- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one .
These compounds share structural similarities but differ in their functional groups and substituents, which can lead to differences in their chemical reactivity and biological activity
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSLVDIXBGWPIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907478 | |
Record name | 4-Hydroxy-5-iodo-1-pentofuranosylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1024-99-3, 3052-06-0 | |
Record name | 5-Iodouridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC82221 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-5-iodo-1-pentofuranosylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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